4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide
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Overview
Description
4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with isopropylamine and sulfamoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives, which are studied for their electronic and optical properties.
Biology: It is investigated for its potential as an antimicrobial and anti-inflammatory agent due to its structural similarity to other biologically active thiophene derivatives.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide can be compared with other similar thiophene derivatives, such as:
Thiophene-2-carboxamide: Lacks the sulfamoyl group, which may result in different biological activities and properties.
4-(Methylsulfamoyl)thiophene-2-carboxamide: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and interactions with molecular targets.
4-(Ethylsulfamoyl)thiophene-2-carboxamide: Contains an ethyl group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S2/c1-5(2)10-15(12,13)6-3-7(8(9)11)14-4-6/h3-5,10H,1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSGLKATYJPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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